ethyl 4-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-5-25-17(23)15-12(4)19-18(24)21-16(15)26-9-14(22)20-13-8-10(2)6-7-11(13)3/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVVEMLXHYGKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=CC(=C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyrimidine derivative.
Attachment of the Anilino Group: The anilino group can be attached via a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, reflux conditions.
Substitution: Aniline derivatives, thiols, dimethylformamide as solvent, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Uniqueness
Ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of anilino, sulfanyl, and ester groups makes it a versatile compound for various applications .
Biological Activity
Ethyl 4-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the dihydropyrimidinone class. This compound is characterized by a dihydropyrimidine core and various functional groups, which enhance its potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features several key structural elements:
- Dihydropyrimidine Core : Central to its biological activity.
- Sulfanyl Group : Implicated in enzyme inhibition.
- Ethyl Ester : Enhances solubility and bioavailability.
The IUPAC name for this compound is ethyl 4-(2,5-dimethylphenyl)-6-{[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanylmethyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Its molecular formula is .
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammatory responses.
- Apoptotic Modulation : It may influence apoptotic pathways, promoting cancer cell death.
- Endoplasmic Reticulum Stress Response : The compound can modulate stress responses in cells, which is significant in cancer therapy.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Anti-Cancer Activity : Research suggests that it may inhibit cell proliferation in various cancer cell lines through specific molecular interactions.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro and in vivo.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-(2,5-Dimethylphenyl)-6-methyl-2-sulfanylidene | Dihydropyrimidinone with sulfanylidene | Anti-cancer |
| Monastrol | Dihydropyrimidinone | Kinesin inhibitor |
| Triazole Derivatives | Various substitutions | Antifungal and anticancer properties |
| Ethyl 6-methyl-4-(4-chlorophenyl)-2-thioxo | Thioxo group addition | Anticancer activity |
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition activity of this compound revealed that it effectively inhibited the activity of certain proteases involved in tumor progression. The IC50 values obtained were significantly lower than those of conventional inhibitors.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing anti-inflammatory effects, the compound was administered to animal models exhibiting inflammatory responses. Results indicated a marked reduction in pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.
Q & A
Q. What are the primary synthetic routes for preparing this compound, and how can purity be optimized?
The synthesis typically involves multi-step procedures, including cyclocondensation of thiourea derivatives with β-keto esters, followed by functionalization of the pyrimidine core. Key steps include:
- Carbamoylation : Introducing the (2,5-dimethylphenyl)carbamoyl group via coupling reactions using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions .
- Sulfanyl Group Incorporation : Thiol-alkylation or nucleophilic substitution reactions to attach the sulfanylacetamide moiety, requiring strict control of pH and temperature to avoid side reactions .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC with reverse-phase C18 columns can validate purity .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- Single-Crystal X-ray Diffraction (XRD) : Determines absolute configuration and bond parameters. For example, monoclinic crystal systems (space group P2₁/c) with unit cell dimensions (e.g., a = 12.6876 Å, β = 114.443°) are common for related pyrimidine derivatives .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., methyl groups at δ 2.3–2.5 ppm, ester carbonyl at δ 165–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in dihydropyrimidine rings .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 397.29) and fragmentation patterns .
Q. How can initial biological activity screening be designed for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in sulfanyl group incorporation?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiols but may require degassing to prevent oxidation .
- Catalysis : Use of base catalysts (e.g., K₂CO₃) or phase-transfer agents (e.g., TBAB) to accelerate thiol-alkylation.
- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress and identifies intermediates .
Q. How should discrepancies between experimental and computational spectroscopic data be addressed?
- DFT Calculations : Compare experimental ¹³C NMR shifts with Gaussian/B3LYP-optimized structures. Discrepancies >2 ppm may indicate conformational flexibility or solvent effects .
- Dynamic NMR Studies : Variable-temperature ¹H NMR to detect hindered rotation in carbamoyl or sulfanyl groups .
- Crystallographic Validation : Overlay XRD-derived structures with computational models to assess bond angle/geometry mismatches .
Q. What experimental controls are essential for validating target-specific bioactivity?
- Negative Controls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
